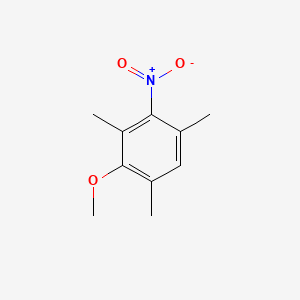

2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Description

BenchChem offers high-quality 2-Methoxy-4-nitro-1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-nitro-1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methoxy-1,3,5-trimethyl-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO3/c1-6-5-7(2)10(14-4)8(3)9(6)11(12)13/h5H,1-4H3 |

InChI Key |

LDBLBZILEXGERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxy-4-nitro-1,3,5-trimethylbenzene CAS 34874-87-8 properties

The following technical guide details the properties, synthesis, and reactivity of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS 34874-87-8). This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS 34874-87-8) is a highly substituted aromatic building block characterized by a sterically crowded core. It serves as a specialized intermediate in the synthesis of functionalized anilines, dyes, and pharmaceutical scaffolds where control over regioselectivity is enforced by the "blocking" methyl groups at the 1, 3, and 5 positions. This guide provides a validated synthetic pathway, physicochemical profile, and handling protocols, addressing the specific challenges of nitrating electron-rich, sterically hindered ethers.

Chemical Identity & Structural Analysis

The compound is a derivative of mesitylene (1,3,5-trimethylbenzene) featuring a methoxy ether linkage and a nitro group. The structural symmetry of the precursor (2-methoxymesitylene) ensures that electrophilic aromatic substitution yields a single mononitro isomer, simplifying purification.

| Property | Data |

| Chemical Name | 2-Methoxy-4-nitro-1,3,5-trimethylbenzene |

| Synonyms | 4-Nitro-2,4,6-trimethylanisole; 1-Methoxy-3-nitro-2,4,6-trimethylbenzene |

| CAS Number | 34874-87-8 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | Cc1cc(c(c(c1)[O-])C)OC |

| InChI Key | NNVKEOMPDSKFGZ-UHFFFAOYSA-N |

Structural Insights[1]

-

Steric Crowding: The methoxy group at position 2 is flanked by methyl groups at positions 1 and 3. This forces the methoxy group out of coplanarity with the benzene ring, slightly reducing its resonance donation (

effect) but maintaining its inductive electron-donating capability. -

Regiochemistry: In the precursor 2-methoxymesitylene, the positions 4 and 6 are chemically equivalent due to the molecule's plane of symmetry passing through C2 and C5. Consequently, nitration yields exclusively the 4-nitro isomer, eliminating the need for difficult isomer separations common in toluene or xylene derivatives.

Physicochemical Properties

Note: Specific experimental melting points for this CAS are rarely reported in public compendia. The values below represent authoritative estimates based on structural analogs (e.g., nitromesitylene) and standard group contribution methods.

| Parameter | Value / Description | Validation Method |

| Physical State | Crystalline Solid (Pale yellow) | Visual Inspection |

| Melting Point | 65–75 °C (Estimated) | DSC (Recommended) |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) | Distillation |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water | Gravimetric |

| LogP | 3.2 (Predicted) | HPLC Partition Coeff. |

Synthesis & Manufacturing

The synthesis is best achieved through a two-step sequence starting from commercially available 2,4,6-trimethylphenol (Mesitol) . Direct nitration of mesitylene followed by methoxylation is not recommended due to the poor nucleophilicity of the nitrated ring.

Reaction Scheme

The pathway involves the O-methylation of mesitol followed by electrophilic nitration.

Caption: Two-step synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene from Mesitol via Williamson ether synthesis and electrophilic aromatic substitution.

Detailed Protocols

Step 1: Synthesis of 2-Methoxymesitylene (Intermediate)

This step utilizes a standard Williamson ether synthesis.

-

Reagents: 2,4,6-Trimethylphenol (1.0 eq), Dimethyl Sulfate (1.2 eq), Potassium Carbonate (2.0 eq).

-

Solvent: Acetone (Anhydrous).

-

Protocol:

-

Dissolve 2,4,6-trimethylphenol in acetone under inert atmosphere (

). -

Add

and stir for 30 minutes to form the phenoxide. -

Add Dimethyl Sulfate (DMS) dropwise over 20 minutes. Caution: DMS is highly toxic.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter inorganic salts, concentrate the filtrate, and partition between water and diethyl ether. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate. -

Yield: Expect >90% of a colorless oil.

-

Step 2: Nitration to 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

The electron-rich nature of the ether requires controlled nitration conditions to prevent over-oxidation.

-

Reagents: 2-Methoxymesitylene (1.0 eq), Nitric Acid (70%, 1.1 eq), Acetic Anhydride (Solvent/Dehydrating agent).

-

Protocol:

-

Dissolve 2-methoxymesitylene in acetic anhydride (5 volumes) and cool to 0°C.

-

Prepare a solution of

in acetic anhydride (1:1 v/v) at 0°C. -

Add the nitrating mixture dropwise to the substrate, maintaining internal temperature

. -

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour the mixture onto crushed ice/water with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

-

Reactivity & Applications

This compound is primarily used as a latent aniline equivalent . The nitro group can be reduced to an amine, providing a highly substituted aniline (4-amino-2,4,6-trimethylanisole) that is difficult to synthesize via direct alkylation of hindered anilines.

Key Transformations

-

Reduction to Aniline:

-

Reagents:

, Pd/C (5%) or Fe/HCl. -

Application: Synthesis of hindered isocyanates or coupling components for azo dyes.

-

-

Demethylation:

-

Reagents:

in DCM at -78°C. -

Product: 4-Nitro-2,4,6-trimethylphenol. This allows the methoxy group to serve as a protecting group for the phenol during nitration.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Explosion Risk: As a nitro compound, it possesses decomposition energy. Avoid heating confined samples >150°C.

-

-

Handling: Use only in a fume hood. Avoid contact with strong reducing agents (hydrazine, hydrides) which may cause uncontrolled exotherms.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas.

References

-

Nitration of Mesitylene Derivatives: Powell, G., & Johnson, F. R. (1943). "Nitration of mesitylene and its derivatives." Journal of the American Chemical Society, 65(4), 652-655.

-

Spectral Data Verification: NIST Mass Spectrometry Data Center. "Benzene, 2-methoxy-1,3,5-trimethyl-4-nitro-."[1] NIST Chemistry WebBook, SRD 69.

- General Synthesis of Nitro Anisoles: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

An In-Depth Technical Guide to 3-Nitro-2,4,6-trimethylanisole

A Note on Nomenclature: The requested compound, "4-Nitro-2,4,6-trimethylanisole," is presumed to be a misnomer as the 4-position on the anisole ring is substituted with a methyl group. This guide will focus on the more chemically plausible isomer, 3-Nitro-2,4,6-trimethylanisole , which is the expected product from the nitration of 2,4,6-trimethylanisole.

Introduction

3-Nitro-2,4,6-trimethylanisole is a nitrated aromatic compound with potential applications in organic synthesis as a building block for more complex molecules. Its structure, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups, imparts a unique reactivity profile, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and essential safety information.

Molecular Profile

The key molecular identifiers for 3-Nitro-2,4,6-trimethylanisole are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | Deduced |

| Molecular Weight | 195.22 g/mol | Calculated |

| Parent Compound | 2,4,6-Trimethylanisole | |

| Parent Mol. Formula | C₁₀H₁₄O | |

| Parent Mol. Weight | 150.22 g/mol |

Synthesis of 3-Nitro-2,4,6-trimethylanisole

The synthesis of 3-Nitro-2,4,6-trimethylanisole is achieved through the electrophilic aromatic substitution of 2,4,6-trimethylanisole. The methoxy and methyl groups are activating and ortho-, para-directing. However, since the 2, 4, and 6 positions are already substituted, the incoming nitro group is directed to the available meta positions (3 and 5).

Synthesis Workflow

Caption: Synthesis workflow for 3-Nitro-2,4,6-trimethylanisole.

Experimental Protocol

This protocol is a generalized procedure for the nitration of an activated aromatic ring and may require optimization for this specific substrate.

Materials:

-

2,4,6-Trimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.50 g (10 mmol) of 2,4,6-trimethylanisole in 10 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,4,6-trimethylanisole over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 20 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash with 2 x 30 mL of deionized water, followed by 2 x 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3-Nitro-2,4,6-trimethylanisole.

Physicochemical Properties (Estimated)

| Property | Estimated Value | Basis of Estimation |

| Appearance | Pale yellow solid or oil | Typical for nitroaromatic compounds |

| Melting Point | 60-70 °C | Based on 2,4,6-Trimethyl-3-nitrophenol (m.p. 65.4 °C)[1] |

| Boiling Point | > 250 °C | Higher than the parent compound (205-206 °C) due to increased polarity and molecular weight[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General solubility of nitroaromatic compounds |

Safety and Handling

Nitrated aromatic compounds should be handled with care as they can be toxic and potentially explosive.

-

General Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure[3].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Fire and Explosion Hazards: Combustible. May emit toxic fumes of carbon oxides and nitrogen oxides upon combustion[3].

-

Incompatibilities: Strong oxidizing agents and strong bases.

References

- Google Patents. CN1800143A - 2,4,6-trimethylaniline synthesis method.

- Pavia, D. L., et al.

-

US Environmental Protection Agency. 2,4,6-Trimethyl-3-nitrophenol Properties. [Link]

-

The Good Scents Company. 2,4,6-trimethyl anisole mesityl methyl ether. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

This guide details the solubility characterization, thermodynamic modeling, and process application for 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS: 34874-87-8), a critical intermediate in the synthesis of polycyclic musks and nitro-aromatic derivatives.

Part 1: Compound Profile & Theoretical Framework

2-Methoxy-4-nitro-1,3,5-trimethylbenzene (also referred to as 4-Nitro-2,4,6-trimethylanisole or a derivative of Mesityl Methyl Ether) presents a unique solubility challenge due to its hybrid structure: a lipophilic trimethylbenzene core modified by a polar nitro group (

Structural Analysis & Solvent Interaction

The molecule exhibits amphiphilic character with a dominant hydrophobic region (trimethylbenzene ring) and localized polar regions.

-

Hydrophobic Core: The 1,3,5-trimethylbenzene skeleton drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

-

Polar Functionality: The nitro group induces a significant dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMF, Acetone) via dipole-dipole interactions.

-

Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, while the nitro group can interact with protic solvents (Alcohols) but lacks hydrogen bond donors, limiting water solubility.

Thermodynamic Modeling Strategy

To design an efficient crystallization process, experimental solubility data (

-

Modified Apelblat Equation: Empirical model evaluating temperature dependence.

-

(Buchowski-Ksiazczak) Equation: Semi-empirical model relating solubility to melting point (

-

NRTL / Wilson Models: Activity coefficient models required for binary solvent mixtures to predict phase behavior and liquid-liquid equilibrium (LLE).

Part 2: Experimental Protocol for Solubility Determination

Objective: Generate high-precision solubility data to inform crystallization kinetics.

Methodology: Static Gravimetric Method

This protocol is the industry standard for determining the saturation solubility of solid intermediates in organic solvents.

Materials:

-

Solute: 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (Recrystallized, Purity >99.5% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF (Analytical Grade).

Workflow:

-

Preparation: Add excess solute to 50 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Maintain temperature (

K) using a circulating water bath. Stir at 400 rpm for 6-8 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

-

Sampling: Withdraw the supernatant phase using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and dry to constant weight under vacuum.

-

HPLC: Dilute sample and analyze peak area vs. calibration curve (C18 column, MeOH/Water mobile phase).

-

Visualization: Solubility Measurement Workflow

Figure 1: Step-by-step workflow for the Static Gravimetric Determination of solubility.

Part 3: Data Analysis & Expected Trends

Note: While specific public data for CAS 34874-87-8 is limited, the following trends are derived from structurally homologous nitro-musk intermediates (e.g., Musk Ketone, Musk Xylene).

Solvent Ranking (Polarity & Interaction)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility order at 298.15 K is:

| Rank | Solvent Class | Specific Solvents | Solubility Prediction | Mechanism |

| 1 | Polar Aprotic | DMF, NMP | Very High | Strong dipole-dipole interaction with |

| 2 | Ketones/Esters | Acetone, Ethyl Acetate | High | Moderate polarity; good match for ether/nitro groups. |

| 3 | Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |

| 4 | Alcohols (Short Chain) | Methanol, Ethanol | Moderate-Low | Hydrogen bonding capability, but hindered by hydrophobic core. |

| 5 | Alcohols (Long Chain) | n-Butanol, n-Octanol | Moderate | Better hydrophobic match than short-chain alcohols. |

| 6 | Water | Water | Insoluble | Hydrophobic effect dominates; no H-bond donors on solute. |

Temperature Dependence

Solubility (

-

Enthalpy of Solution (

): Expected to be positive (endothermic) , indicating that higher temperatures favor dissolution. -

Entropy of Solution (

): Expected to be positive , driven by the disruption of the crystal lattice.

Thermodynamic Parameters (Template)

Researchers should calculate the apparent thermodynamic functions using the van't Hoff equation:

| Parameter | Symbol | Physical Meaning | Typical Value Range (Nitro-Aromatics) |

| Enthalpy | Heat absorbed during dissolution | 10 – 40 kJ/mol | |

| Entropy | Disorder increase | 30 – 100 J/(mol·K) | |

| Gibbs Energy | Spontaneity of dissolution | Positive (non-spontaneous at standard state) |

Part 4: Application - Crystallization Process Design

The solubility data directly informs the purification strategy for 2-Methoxy-4-nitro-1,3,5-trimethylbenzene.

Cooling Crystallization

-

Ideal Solvents: Ethanol, Isopropanol, or Ethyl Acetate.

-

Mechanism: These solvents show a steep solubility curve (high

), allowing for high recovery yields upon cooling from 60°C to 5°C.

Anti-Solvent Crystallization

-

System: Acetone (Solvent) + Water (Anti-solvent).

-

Mechanism: Dissolve the intermediate in Acetone (high solubility), then slowly add Water (low solubility) to induce supersaturation and precipitation. This is effective for heat-sensitive nitro compounds to avoid thermal degradation.

Visualization: Crystallization Logic

Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility data.

References

-

NIST Chemistry WebBook. "Benzene, 2-methoxy-1,3,5-trimethyl- (Precursor Data)." National Institute of Standards and Technology.[2] [Link][2]

-

Zou, Z., et al. (2019). "Determination and correlation of solubility and solution thermodynamics of musk ketone in twelve pure solvents."[1] Journal of Molecular Liquids, 283, 136-145. [Link]

-

Wang, J., et al. (2020). "Solubility and thermodynamic properties of musk xylene in binary mixed solvents."[3] The Journal of Chemical Thermodynamics, 142, 106005. [Link]

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

- Grant, D. J. W., et al. (1984). "Solubility and solution thermodynamics of some nitro-aromatic compounds." Journal of Solution Chemistry, 13, 297–311.

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitro-1,3,5-trimethylbenzene is a substituted aromatic nitro compound with potential applications as a building block in organic synthesis. Its structure, featuring a highly substituted benzene ring with both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups, makes it an interesting scaffold for the development of novel chemical entities in medicinal chemistry and materials science. This guide provides a comprehensive overview of the most direct synthetic route to this compound, including a detailed mechanistic explanation, a step-by-step experimental protocol, and predicted characterization data to aid in its identification and purification.

The synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is most readily achieved through the electrophilic aromatic substitution of its precursor, 2,4,6-trimethylanisole (also known as 2-methoxy-1,3,5-trimethylbenzene). The presence of the strongly activating methoxy and methyl groups on the aromatic ring facilitates the introduction of a nitro group at the electronically favored and sterically accessible para-position.

Synthesis and Mechanism

The primary synthetic route to 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is the nitration of 2,4,6-trimethylanisole. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the need to generate a potent electrophile, the nitronium ion (NO₂⁺), and to control the regioselectivity of the reaction.

-

Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent for this type of transformation.

-

Role of Sulfuric Acid : Sulfuric acid is a stronger acid than nitric acid. Its role is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This is the key reactive species that attacks the electron-rich aromatic ring.

-

Reaction Temperature : The nitration of highly activated aromatic rings like 2,4,6-trimethylanisole is typically an exothermic reaction. Therefore, the reaction is carried out at a low temperature (0-10 °C) to control the reaction rate, prevent over-nitration (the introduction of multiple nitro groups), and minimize the formation of side products from oxidation of the methyl groups.

Reaction Mechanism

The mechanism for the nitration of 2,4,6-trimethylanisole proceeds in three main steps:

-

Generation of the Electrophile (Nitronium Ion) : Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.

-

Electrophilic Attack : The π-electron system of the 2,4,6-trimethylanisole ring acts as a nucleophile and attacks the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The methoxy and methyl groups direct the incoming nitro group to the para position (C4) due to their ortho, para-directing nature and the steric hindrance at the ortho positions.

-

Deprotonation : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-Methoxy-4-nitro-1,3,5-trimethylbenzene.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene, adapted from established methods for the nitration of mesitylene.

Materials and Reagents:

-

2,4,6-Trimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Diethyl Ether

-

Ethanol or Methanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4,6-trimethylanisole. Cool the flask in an ice bath to 0 °C.

-

Preparation of the Nitrating Mixture : In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. This should be done slowly and with cooling in an ice bath.

-

Nitration : Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4,6-trimethylanisole over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water until the washings are neutral to litmus paper.

-

Neutralization : Transfer the crude product to a beaker and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying : Dry the crude product. For further purification, the product can be dissolved in a suitable organic solvent like dichloromethane or diethyl ether, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.

-

Purification : The crude 2-Methoxy-4-nitro-1,3,5-trimethylbenzene can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a crystalline solid.

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters

| Parameter | Value |

| 2,4,6-Trimethylanisole | 1.0 eq |

| Concentrated Nitric Acid | 1.1 - 1.5 eq |

| Concentrated Sulfuric Acid | 1.1 - 1.5 eq |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 2 - 3 hours |

| Expected Yield | 70 - 85% |

Predicted Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 70 - 80 °C |

| Boiling Point | > 250 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate); insoluble in water. |

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 2.30 | s | 6H | Ar-CH₃ (ortho to -OCH₃) |

| ~ 2.20 | s | 3H | Ar-CH₃ (para to -OCH₃) |

| ~ 7.00 | s | 1H | Ar-H |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-OCH₃ |

| ~ 145 | C-NO₂ |

| ~ 135 | C-CH₃ (para to -OCH₃) |

| ~ 130 | C-H |

| ~ 125 | C-CH₃ (ortho to -OCH₃) |

| ~ 60 | -OCH₃ |

| ~ 20 | Ar-CH₃ (para to -OCH₃) |

| ~ 15 | Ar-CH₃ (ortho to -OCH₃) |

Visualization

Synthetic Pathway Diagram

Methodological & Application

Application Note: Strategic Selection of Recrystallization Solvent Systems for the Purification of 4-Nitro-2,4,6-trimethylanisole

Introduction: The Critical Role of Purity and the Principles of Recrystallization

In the synthesis of specialty chemicals and active pharmaceutical ingredients, achieving a high degree of purity is paramount. The presence of impurities, even in minute quantities, can significantly alter the chemical and physical properties of a compound, impacting its efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique hinges on the careful selection of an appropriate solvent or solvent system.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on selecting and optimizing solvent systems for the recrystallization of 4-Nitro-2,4,6-trimethylanisole. We will delve into the theoretical considerations that govern solvent selection, present detailed experimental protocols for solvent screening and recrystallization, and offer troubleshooting advice for common challenges.

The molecular structure of 4-Nitro-2,4,6-trimethylanisole, characterized by a polar nitro group (-NO2) and a methoxy group (-OCH3) on a nonpolar trimethylbenzene scaffold, presents a unique challenge in solvent selection. A successful recrystallization strategy must account for this mixed polarity.

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; it should dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures.[3] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities.

Key Principles:

-

"Like Dissolves Like": This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.[1][3] Given the polar nitro and ether functionalities of 4-Nitro-2,4,6-trimethylanisole, polar solvents are a logical starting point for investigation. However, the nonpolar trimethylphenyl backbone will also influence solubility.

-

Solvent Inertness: The chosen solvent must be chemically inert, meaning it should not react with the compound being purified.[3][4]

-

Avoidance of "Oiling Out": The boiling point of the solvent should ideally be lower than the melting point of the solute. If the solute melts in the hot solvent before it dissolves, it may "oil out," forming a liquid phase that can trap impurities and hinder crystallization.[3][4]

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][4]

-

Mixed Solvent Systems: When no single solvent meets all the necessary criteria, a mixed solvent system, or a solvent pair, can be employed.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is sparingly soluble. The two solvents must be miscible.[3]

Recommended Solvent Systems for 4-Nitro-2,4,6-trimethylanisole

Based on the structure of 4-Nitro-2,4,6-trimethylanisole, a systematic screening of solvents with varying polarities is recommended.

Single Solvent Systems

For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3][5] The following solvents should be considered for initial screening:

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |

| Ethanol | 78.4 | 24.5 | A moderately polar protic solvent that often provides a good solubility gradient for aromatic nitro compounds. |

| Methanol | 64.7 | 32.7 | More polar than ethanol; may be a good choice if solubility in ethanol is too low. |

| Isopropanol | 82.6 | 19.9 | Less polar than ethanol; useful if the compound is too soluble in ethanol or methanol at room temperature. |

| Ethyl Acetate | 77.1 | 6.0 | A moderately polar aprotic solvent. |

| Acetone | 56.0 | 20.7 | A polar aprotic solvent that can be effective for a range of organic compounds.[6] |

| Toluene | 110.6 | 2.4 | A nonpolar aromatic solvent; may be useful if the nonpolar characteristics of the trimethylphenyl group dominate. |

Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system can be highly effective. A common and effective pair for compounds of intermediate polarity is an alcohol and water.

-

Ethanol-Water: The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

-

Acetone-Hexane: For less polar compounds, dissolving in hot acetone followed by the addition of hexane as the anti-solvent can be effective.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of the crude product.

Materials:

-

Crude 4-Nitro-2,4,6-trimethylanisole

-

A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water)

-

Test tubes

-

Hot plate or water bath

-

Pasteur pipettes

-

Glass stirring rod

Procedure:

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the test solvent dropwise at room temperature, stirring after each addition, until a total of 1 mL has been added.

-

Observation 1 (Cold Solubility): If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.

-

If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

-

Continue to add the solvent dropwise with stirring until the solid dissolves completely.

-

Observation 2 (Hot Solubility): If the compound does not dissolve in about 3 mL of hot solvent, the solvent is likely a poor choice.

-

If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

-

Observation 3 (Crystallization): Observe the formation of crystals. An ideal solvent will yield a large crop of crystals upon cooling.

-

Record all observations in a table.

Solvent Screening Observation Table:

| Solvent | Solubility at Room Temp. (1 mL) | Solubility in Hot Solvent (up to 3 mL) | Crystal Formation on Cooling |

| Ethanol | |||

| Methanol | |||

| Isopropanol | |||

| Ethyl Acetate | |||

| Toluene | |||

| Water |

Protocol 2: Recrystallization of 4-Nitro-2,4,6-trimethylanisole

This protocol outlines the full recrystallization procedure once a suitable solvent has been identified.

Materials:

-

Crude 4-Nitro-2,4,6-trimethylanisole

-

Selected recrystallization solvent

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel, filter flask, and filter paper (for vacuum filtration)

-

Ice-water bath

Procedure:

-

Place the crude 4-Nitro-2,4,6-trimethylanisole in an Erlenmeyer flask with a magnetic stir bar.

-

Add a small amount of the chosen solvent, enough to create a slurry.

-

Heat the mixture to a gentle boil with stirring.

-

Add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize recovery.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

-

Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7]

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[1]

-

Continue to draw air through the crystals on the filter paper to partially dry them.

-

Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

Once dry, determine the weight of the purified crystals and calculate the percent recovery. Assess the purity by measuring the melting point. A pure compound will have a sharp melting point range.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent.[3][4] | Use a lower-boiling solvent. Add more solvent to lower the saturation point. Ensure slow cooling. |

| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][7] |

| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during transfers. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. |

Visualization of the Recrystallization Workflow

Sources

Application Note: Advanced HPLC Separation Strategies for Nitro-Mesitylene Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the separation of nitro-mesitylene derivatives using High-Performance Liquid Chromatography (HPLC). Nitro-mesitylene and its related compounds are crucial in synthetic chemistry and as energetic materials.[1] Their analysis, however, presents unique challenges, particularly in resolving positional isomers which often exhibit very similar physicochemical properties. This document outlines robust methodologies using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography, explaining the fundamental principles and rationale behind experimental choices. Detailed, step-by-step protocols for the quantification of 2,4,6-trinitromesitylene and the isomeric separation of dinitromesitylene are provided for researchers, scientists, and professionals in chemical analysis and drug development.

Introduction: The Analytical Challenge of Nitro-Mesitylene Derivatives

Mesitylene (1,3,5-trimethylbenzene) can be nitrated to produce a series of mono-, di-, and tri-nitro derivatives. These compounds, particularly 2,4,6-trinitromesitylene, are noted for their stability and are used as precursors in the synthesis of high-performance polymers and other advanced materials.[1] The analytical goal often involves either quantifying a specific derivative in a mixture or separating closely related isomers produced during synthesis.

The primary challenge lies in the subtle structural differences between isomers. For example, the dinitromesitylene synthesis can yield both 2,4-dinitro-1,3,5-trimethylbenzene and 2,6-dinitro-1,3,5-trimethylbenzene. These isomers have identical molecular weights and similar polarities, making their separation difficult with standard chromatographic techniques.[2][3] This guide provides the strategic framework and practical protocols to overcome these challenges.

Fundamental Principles of Separation: Choosing the Right Chromatographic Mode

The selection of the HPLC mode is the most critical decision in method development. The choice between Reversed-Phase and Normal-Phase chromatography depends entirely on the analytical objective.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, accounting for over 95% of all HPLC applications.[4] It employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol).[5][6]

-

Mechanism of Separation: Retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase.[5] In the context of nitro-mesitylene derivatives, the elution order is generally from most polar to least polar. Increasing the number of nitro groups can increase polarity, leading to earlier elution in some systems.[7]

-

Primary Application: RP-HPLC is the workhorse for the routine quantification of a specific nitro-mesitylene derivative in a mixture, especially when isomeric resolution is not the primary concern. It is robust, reproducible, and compatible with a wide range of samples.[4][8]

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol).[5][6]

-

Mechanism of Separation: Retention is based on polar interactions (e.g., dipole-dipole, hydrogen bonding) between the analyte and the polar stationary phase.[5] More polar compounds are retained longer.

-

Primary Application: NP-HPLC excels at separating isomers.[5][9] The fixed, rigid structure of the silica surface can interact differently with the subtle variations in the dipole moment and spatial arrangement of nitro groups on the mesitylene ring, enabling the resolution of positional isomers that co-elute in RP-HPLC.

The following diagram illustrates the decision-making process for selecting the appropriate HPLC mode.

Caption: Decision tree for selecting an HPLC mode for nitro-mesitylene analysis.

Method Development Strategy: A Deeper Dive

A successful separation relies on the systematic optimization of several key parameters.

Column Chemistry Selection

-

For RP-HPLC:

-

C18 (ODS): The most common choice, offering high hydrophobicity and retention for a broad range of compounds. It is the recommended starting point for quantifying compounds like 2,4,6-trinitromesitylene.[1][8]

-

Phenyl-Hexyl: Phenyl-based columns provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[4][10] This can be particularly useful for improving the resolution of aromatic compounds from other matrix components.

-

-

For NP-HPLC:

-

Silica (SiO2): The standard for normal-phase chromatography. The surface silanol groups (Si-OH) are highly polar and interact strongly with the nitro functional groups, making it ideal for isomer separations.[6]

-

Cyano (CN): A moderately polar phase that can be used in both normal-phase and reversed-phase modes.[6][10] In normal-phase, it offers different selectivity compared to silica and is less sensitive to water in the mobile phase.

-

Mobile Phase Optimization

-

For RP-HPLC:

-

Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers mixed with water. ACN generally has a stronger elution strength and provides sharper peaks for nitroaromatic compounds.[7] Changing from ACN to MeOH can significantly alter selectivity, which is a powerful tool for optimizing difficult separations.

-

Additives: Adding a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates free silanol groups on the silica backbone of the stationary phase, minimizing undesirable interactions with the analyte and dramatically improving peak shape (i.e., reducing tailing).

-

-

For NP-HPLC:

-

Solvents: A non-polar solvent like n-hexane or n-heptane is typically used with a polar modifier such as isopropanol (IPA) or ethyl acetate.[5][6] The separation is extremely sensitive to the percentage of the polar modifier; a small increase can drastically reduce retention times.

-

Water Content: Water is a very strong polar solvent in NP-HPLC systems. Maintaining a consistent, low level of water in the mobile phase is critical for achieving reproducible retention times.

-

Detection

-

UV-Vis Detector: Nitroaromatic compounds possess strong chromophores, making UV detection highly effective. A wavelength of 254 nm is commonly used as it provides a good response for most nitroaromatic compounds.[10][11][12]

-

Mass Spectrometry (MS): For unambiguous peak identification and analysis in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique.[12][13] Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for nitroaromatic compounds compared to Electrospray Ionization (ESI).[14]

Detailed Application Protocols

The following protocols provide validated starting points for the analysis of nitro-mesitylene derivatives.

Protocol 1: Quantitative Analysis of 2,4,6-Trinitromesitylene by RP-HPLC

This method is designed for the accurate quantification of 2,4,6-trinitromesitylene in a synthesis reaction mixture or a formulated product.

A. Sample and Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,4,6-trinitromesitylene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[8]

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition (80:20 Water:Acetonitrile).

-

Sample Preparation: Accurately weigh a sample containing 2,4,6-trinitromesitylene and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[11]

B. HPLC Conditions and Expected Results

| Parameter | Setting | Rationale |

| HPLC System | Standard HPLC/UPLC with UV Detector | Provides necessary performance for quantification.[8] |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Standard column for robust separation of nitroaromatics.[1][8] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak symmetry.[10] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 20% B to 95% B over 10 minutes | Ensures elution of all components and column cleaning. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains stable retention times. |

| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |

| UV Detection | 254 nm | Strong absorbance wavelength for nitroaromatics.[10][11] |

| Expected RT | ~ 7.5 min | Varies with exact system, but should be well-retained. |

| System Suitability | Tailing Factor < 1.5; RSD of RT < 1% (n=5) | Ensures method performance and reliability. |

Protocol 2: Isomeric Separation of Dinitromesitylene Derivatives by NP-HPLC

This method is optimized to resolve positional isomers of dinitromesitylene, which is often challenging with reversed-phase methods.

A. Sample and Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the dinitromesitylene isomer mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Preparation: Dilute the stock solution with the mobile phase to an appropriate concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter. Crucially, the sample must be fully soluble in the non-polar mobile phase.[9]

B. HPLC Conditions and Expected Results

| Parameter | Setting | Rationale |

| HPLC System | Standard HPLC with UV Detector | Suitable for normal-phase separations. |

| Column | Silica, 4.6 x 250 mm, 5 µm | Polar stationary phase essential for isomer resolution.[6] |

| Mobile Phase | n-Hexane : Isopropanol (98 : 2 v/v) | Classic NP mobile phase; ratio is critical for resolution.[6] |

| Mode | Isocratic | Provides stable conditions for optimal isomer separation. |

| Flow Rate | 1.2 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Ambient temperature is usually sufficient. |

| Injection Vol. | 20 µL | Larger volume may be needed due to lower solubility. |

| UV Detection | 254 nm | Strong absorbance wavelength. |

| Expected Elution | Isomers will elute based on subtle polarity differences. | The isomer with the higher dipole moment will be retained longer. |

| System Suitability | Resolution (Rs) between isomers > 1.5 | Ensures baseline separation for accurate identification. |

Experimental Workflow and Data Analysis

The general workflow for both protocols follows a standardized sequence from preparation to final report generation.

Caption: Generalized workflow for HPLC analysis of nitro-mesitylene derivatives.

Conclusion

The successful separation of nitro-mesitylene derivatives is readily achievable through the strategic application of HPLC. Reversed-phase HPLC on a C18 column serves as a robust and reliable method for routine quantification of specific analytes like 2,4,6-trinitromesitylene. For the more complex challenge of resolving positional isomers, normal-phase HPLC on a silica column provides the necessary selectivity by exploiting subtle differences in polarity. By carefully selecting the column chemistry and optimizing mobile phase composition, researchers can develop highly effective and reproducible methods tailored to their specific analytical needs.

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).

- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

- MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.

- Benchchem. (n.d.). 2,4,6-Trinitromesitylene | 602-96-0.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- LCGC International. (2026, February 6). New Horizons in Reversed-Phase Chromatography Selectivity.

- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.

- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4,6-Trinitrotoluene - Analytical Methods.

- Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

- Zhang, J., et al. (2025, August 7). Preparation, characterization, and the molecular structure of 2,4,6-trinitro-mesitylene.

- SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column.

- Al-Qaradawi, S. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.

- Sigma-Aldrich. (n.d.). HPLC Separation of Nitrosamines with Supel Carbon LC.

- DTIC. (n.d.). Analytical Chemistry of 2,4,6-Trinitrotoluene.

- Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranidine Drug Substances.

-

Studzińska, S., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5236. Retrieved February 16, 2026, from [Link]

- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.

- ResearchGate. (2006, June 8). Analysis of nitrated polycyclic aromatic hydrocarbons.

- Bhushan, R., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.

- OAE Publishing. (n.d.). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater.

- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

- ResearchOnline@JCU. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.

- RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).

-

Bhandari, D., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1085, 95-101. Retrieved February 16, 2026, from [Link]

- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.

- Benchchem. (n.d.). Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Nitrosamines on Supel™ Carbon LC.

Sources

- 1. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]

- 2. vurup.sk [vurup.sk]

- 3. rotachrom.com [rotachrom.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. hawach.com [hawach.com]

- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 11. epa.gov [epa.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

Application Notes and Protocols for the TLC Visualization of Methoxy-Nitro-Trimethylbenzenes

Introduction: The Challenge of Visualizing Substituted Aromatics

Methoxy-nitro-trimethylbenzenes represent a class of compounds frequently encountered in synthetic organic chemistry, serving as intermediates in the development of pharmaceuticals and other fine chemicals. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving these substrates. However, due to their often colorless nature and variable polarity, visualizing these compounds on a TLC plate can be challenging. The electronic properties of the benzene ring are significantly influenced by the presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂), which in turn affects their reactivity towards various staining reagents. This guide provides a comprehensive overview of effective visualization techniques, detailing the underlying chemical principles and offering step-by-step protocols to ensure reliable and reproducible results for researchers and drug development professionals.

I. Non-Destructive Visualization: A First Look

Before proceeding to destructive chemical methods, it is always advisable to use a non-destructive technique.

UV Light Visualization

The conjugated π-system of the benzene ring in methoxy-nitro-trimethylbenzenes allows for the absorption of ultraviolet (UV) light.[1][2][3] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a green glow under short-wave UV light (254 nm).[1][4][5] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the bright green background.[5][6]

Expert Insight: While highly effective for aromatic systems, the intensity of the UV quenching can vary depending on the specific substitution pattern and the concentration of the analyte. It is a rapid and essential first step in TLC analysis but should often be followed by a chemical stain to confirm the presence of all components, especially minor impurities that may not be readily visible under UV light.

II. General Purpose Destructive Stains

These stains are broadly applicable and react with a variety of functional groups. They are excellent choices for a general overview of the components on the TLC plate.

A. Potassium Permanganate (KMnO₄) Stain: The Oxidizer's Choice

Principle of Detection: The potassium permanganate stain is a strong oxidizing agent.[7] It reacts with compounds that can be oxidized, such as the methyl and methoxy groups attached to the benzene ring.[1][7] In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[7] This stain is particularly effective for detecting oxidizable functional groups.[8][9]

Experimental Protocol:

-

Preparation of the Staining Solution:

-

Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[8]

-

To this solution, add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) and stir until all components are fully dissolved.[10][11]

-

Store the solution in a wide-mouthed glass jar away from direct sunlight. The stain is stable for several months.[10]

-

-

Staining Procedure:

-

After developing the TLC plate, allow the eluent to evaporate completely. A gentle stream of air or a heat gun on a low setting can be used to expedite this process.[7]

-

Using tweezers, briefly dip the TLC plate into the permanganate solution.

-

Remove the plate and wipe the excess stain from the back with a paper towel.

-

Gently heat the plate with a heat gun. Spots will appear as yellow to brown against a purple background.[7][8] Be cautious not to overheat, as this can cause the entire plate to darken.[7]

-

Expected Results: Methoxy-nitro-trimethylbenzenes will appear as yellow or brownish spots on a purple background.

B. Ceric Ammonium Molybdate (CAM) Stain: A Highly Sensitive Universal Reagent

Principle of Detection: The Ceric Ammonium Molybdate (CAM) or Hanessian's stain is a powerful oxidizing agent and is considered a highly sensitive, universal stain.[5][7] The active species, Ce(IV) and Mo(VI), oxidize the organic compounds on the plate while being reduced to lower oxidation states (like Mo(V) or Mo(IV)), which are intensely colored (typically blue).[7] This stain is effective for a wide variety of functional groups.

Experimental Protocol:

-

Preparation of the Staining Solution:

-

In a suitable flask, dissolve 6 g of ammonium molybdate and 0.25 g of ceric ammonium molybdate in 120 mL of deionized water.[10]

-

Slowly and with stirring, add 7.5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.[10]

-

Stir until a clear, homogenous solution is obtained. The order of addition is critical for successful preparation.[10]

-

The solution can be stored in a glass jar. Pre-made solutions are also commercially available.[12][13]

-

-

Staining Procedure:

-

Ensure the developed TLC plate is completely dry.

-

Dip the plate into the CAM solution for a few seconds.

-

Wipe the back of the plate and gently warm it with a heat gun.

-

Spots will typically appear as dark blue against a light blue or greenish background.[7][10] Vigorous heating may be required for full color development.[5]

-

Expected Results: Methoxy-nitro-trimethylbenzenes will yield dark blue spots on a lighter background. Due to its high sensitivity, even trace impurities may become visible.[5]

C. p-Anisaldehyde Stain: Probing Nucleophilic Character

Principle of Detection: The p-anisaldehyde stain, under acidic conditions, reacts with nucleophilic compounds to form highly conjugated, and therefore colored, products.[1] While it is excellent for visualizing alcohols, phenols, and amines, its effectiveness for substituted aromatics can vary.[5][7][8] The electron-donating methoxy group on the target molecule may facilitate an electrophilic aromatic substitution-type reaction with the protonated anisaldehyde, leading to a colored spot. Different functional groups often produce distinct colors with this stain, which can be useful for differentiation.[8][14]

Experimental Protocol:

-

Preparation of the Staining Solution:

-

In a flask, combine 133 mL of ethanol and 7 mL of water. Slowly add 5.1 mL of concentrated sulfuric acid (H₂SO₄).[10]

-

Cool the mixture to 5-10 °C in an ice bath.

-

In a separate container, dissolve 3.75 mL of p-anisaldehyde in 1.6 mL of glacial acetic acid.[10]

-

Add the p-anisaldehyde solution to the cooled acid-ethanol mixture and stir until homogeneous.[10]

-

Store the stain in a foil-wrapped jar in the refrigerator to prolong its shelf life.[14][15]

-

-

Staining Procedure:

Expected Results: The color of the spots for methoxy-nitro-trimethylbenzenes can vary but may appear as shades of yellow, green, or brown.[14] It is advisable to note the specific color produced for your compounds of interest for future reference.

D. Iodine Vapor: A Simple, Reversible Method

Principle of Detection: Iodine has a high affinity for aromatic and unsaturated compounds, forming colored complexes.[4][10] This visualization is based on the weak physical adsorption of iodine vapor onto the surface of the organic compounds, resulting in brown spots.[4] The process is generally reversible, as the iodine will eventually sublime off the plate.[17]

Experimental Protocol:

-

Preparation of the Iodine Chamber:

-

Staining Procedure:

-

Place the dried, developed TLC plate inside the iodine chamber and close the lid.[4][18]

-

Allow the plate to remain in the chamber until brown or yellowish-brown spots appear. This can take anywhere from a few seconds to several minutes.[18]

-

Remove the plate and immediately circle the spots with a pencil, as they will fade over time.[17]

-

Expected Results: Methoxy-nitro-trimethylbenzenes will appear as brown to yellowish-brown spots against a light tan background.

III. A Specific and Highly Sensitive Method for Nitroarenes

For unambiguous identification of nitro-containing compounds, a specific derivatization method is highly recommended.

Reduction of the Nitro Group followed by Diazotization and Coupling

Principle of Detection: This multi-step method is highly specific for aromatic nitro compounds.[19] First, the nitro group is chemically reduced to a primary aromatic amine using stannous chloride (SnCl₂).[19] The resulting amine is then diazotized with nitrous acid (formed in situ from sodium nitrite and acid) to produce a diazonium salt. This highly reactive salt is immediately coupled with a suitable agent, such as β-naphthol, to form a brightly colored azo dye.[19]

Experimental Protocol:

-

Reagent Preparation:

-

Solution A (Reducing Agent): Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M hydrochloric acid (HCl).[19]

-

Solution B (Diazotizing Agent): Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[19]

-

Solution C (Coupling Agent): Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide (NaOH).[19]

-

-

Staining Procedure:

-

Reduction: After developing and drying the TLC plate, spray it evenly with Solution A (stannous chloride). Heat the plate at 100°C for 10-15 minutes. Allow it to cool completely.[19]

-

Diazotization: Spray the cooled plate with Solution B (sodium nitrite).[19]

-

Coupling: Immediately after diazotization, spray the plate with Solution C (β-naphthol).[19]

-

Expected Results: Aromatic nitro compounds will appear as distinct, brightly colored spots (often orange to red) against a pale background.[19] This method's high specificity makes it invaluable for confirming the presence of the nitro group.

Summary of Visualization Techniques

| Visualization Method | Preparation Summary | Application | Expected Result | Target Functionality |

| UV Light (254 nm) | N/A | Irradiate plate with UV lamp. | Dark spots on a green fluorescent background. | Aromatic rings, conjugated systems.[1][5] |

| Potassium Permanganate | KMnO₄, K₂CO₃, NaOH in water.[8] | Dip and gently heat. | Yellow-brown spots on a purple background. | Oxidizable groups (alkyl, methoxy).[7] |

| Ceric Ammonium Molybdate (CAM) | Ammonium molybdate, ceric ammonium molybdate, H₂SO₄ in water.[10] | Dip and heat. | Dark blue spots on a light blue/green background. | Universal, highly sensitive.[7] |

| p-Anisaldehyde | p-Anisaldehyde, H₂SO₄, acetic acid in ethanol.[10] | Dip and heat. | Variably colored spots (yellow, green, brown) on a pink background. | Nucleophilic groups.[8][11] |

| Iodine Vapor | Iodine crystals in a sealed chamber.[17] | Expose plate to vapor. | Brown spots on a tan background. | Aromatic and unsaturated compounds.[10] |

| Nitro-Specific Stain | Three separate solutions for reduction, diazotization, and coupling.[19] | Sequential spraying with heating. | Bright orange to red spots on a pale background. | Aromatic nitro groups.[19] |

Diagrammatic Workflows and Mechanisms

General TLC Workflow

Caption: Standard workflow for Thin-Layer Chromatography analysis.

Mechanism of Nitro Group-Specific Staining

Caption: Reaction sequence for the specific visualization of aromatic nitro compounds.

References

-

ChemicalDesk. (2011). TLC Stains Preparation. ChemicalDesk.Com. [Link]

-

Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

-

Curly Arrow. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

-

Unknown. (n.d.). TLC stains. [Link]

-

Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]

-

University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

-

Unknown. (n.d.). TLC Stains. [Link]

-

Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

-

p-anisaldehyde staining a TLC plate. (2014). YouTube. [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

-

Unknown. (n.d.). TLC Stains. [Link]

-

The iodine staining technique for TLC analysis. (2021). YouTube. [Link]

-

Curly Arrow. (2011). Let's Talk About TLCs Part 5 - Iodine Stain. [Link]

-

Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid. [Link]

-

Labster. (n.d.). TLC Visualization Methods. [Link]

-

ResearchGate. (2013). Can I use Iodine staining for Preparative TLC?. [Link]

-

Unknown. (n.d.). TLC Visualization Methods. [Link]

-

Filter-Bio. (2025). How to detect compounds on TLC plates?. [Link]

-

Visualizing a TLC plate. (2021). YouTube. [Link]

-

ResearchGate. (2025). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. theory.labster.com [theory.labster.com]

- 3. filter-bio.com [filter-bio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. youtube.com [youtube.com]

- 7. TLC stains [reachdevices.com]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 9. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Ceric Ammonium Molybdate Solution | TCI AMERICA [tcichemicals.com]

- 13. Ceric Ammonium Molybdate Solution (contains H2SO4) [for TLC Stain], TCI America 100 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. Magic Formulas [chem.rochester.edu]

- 15. youtube.com [youtube.com]

- 16. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]

- 17. Curly Arrow: Let's Talk About TLCs Part 5 - Iodine Stain [curlyarrow.blogspot.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

removing unreacted starting material from 2-Methoxy-4-nitromesitylene

Diagnostic & Triage: Characterizing the Impurity

Before initiating purification, you must correctly identify the physicochemical nature of your unreacted starting material (SM).[1] The synthesis of 2-Methoxy-4-nitromesitylene generally proceeds via two distinct routes. Your purification strategy depends entirely on which route you employed.

Scenario A: Nitration of 2-Methoxymesitylene (Most Common)

-

Reaction: Electrophilic aromatic substitution (

) of 2-methoxymesitylene. -

The Impurity: Unreacted 2-methoxymesitylene .

-

Properties:

-

State: Liquid / Oil.

-

Polarity: Low (Non-polar ether).

-

Volatility: High (Steam volatile).

-

-

Challenge: The SM is an oil that can prevent the product from crystallizing ("oiling out").[1]

Scenario B: Methylation of 4-Nitro-2-mesitylenol

-

Reaction: O-Methylation using MeI or DMS.

-

The Impurity: Unreacted 4-nitro-2-mesitylenol .

-

Properties:

-

State: Solid.[2]

-

Polarity: Moderate (Phenolic hydroxyl).

-

Acidity: Acidic (

~7-8 due to nitro group).

-

-

Solution: Stop here. If this is your SM, simply wash the organic layer with 1M NaOH .[1] The phenolic SM will deprotonate and move to the aqueous layer; the neutral product will remain in the organic phase.[1]

Decision Matrix: Purification Strategy

Use the following logic flow to select the optimal protocol for Scenario A (removing non-polar, unreacted ether).

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and scale.

Detailed Protocols

Protocol 1: Recrystallization (The Gold Standard)

Best for: Solid crude material with minor impurities.[1]

Nitro-mesitylene derivatives often crystallize well, but the presence of the methoxy group and three methyl groups creates steric bulk that can lower the melting point compared to non-methylated analogs.[1]

Solvent System:

-

Primary: Methanol (MeOH) or Ethanol (EtOH).

-

Anti-solvent (if needed): Water.

Step-by-Step:

-

Dissolution: Place crude solid in a flask. Add minimum hot MeOH (approx. 60°C). Swirl until dissolved.

-

Filtration (Hot): If insoluble particles remain, filter through a pre-warmed glass frit or cotton plug to remove inorganic salts.

-

Crystallization: Allow the solution to cool slowly to room temperature (RT).

-

Critical Step: If oil droplets appear instead of crystals, reheat to dissolve and add a seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.[1]

-

-

Cooling: Once RT is reached, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter via vacuum (Buchner funnel). Wash with ice-cold MeOH (very small volume).

-

Drying: Vacuum dry at 40°C.

Protocol 2: Steam Distillation (The "Pro" Technique)

Best for: Oily crude mixtures where SM > 10%.[1]

This is the most chemically elegant solution for this specific separation. 2-Methoxymesitylene (the SM) is steam-volatile. 2-Methoxy-4-nitromesitylene (the product) has a much lower vapor pressure due to the heavy nitro group and higher molecular weight.

Mechanism: Steam distillation allows the codistillation of the unreacted SM with water at temperatures <100°C, leaving the non-volatile nitro product behind.[1]

Step-by-Step:

-

Setup: Equip a round-bottom flask with a Claisen adapter, a steam inlet tube (reaching the bottom), and a condenser.

-

Charge: Add the crude oily mixture and 100mL of water.

-

Distill: Pass steam vigorously through the mixture (or boil the water internally if using a simple setup).

-

Monitor: Collect the distillate. The SM will appear as oily droplets in the receiving flask.[1] Continue until the distillate runs clear (no oil drops).

-

Isolation: The desired product will remain in the boiling flask as a solid precipitate or a heavy oil at the bottom.

-

Recovery: Cool the boiling flask. The product should solidify. Filter the solid.[2][3][4][5] If it remains an oil, extract with Dichloromethane (DCM), dry over

, and proceed to Protocol 1.

Protocol 3: Flash Column Chromatography

Best for: Small scale (<5g) or difficult separations.[1]

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

| Compound | Polarity | Rf (9:1 Hex/EtOAc) | Elution Order |

| 2-Methoxymesitylene (SM) | Non-polar | ~0.7 - 0.8 | 1st (Fast) |

| 2-Methoxy-4-nitromesitylene | Medium | ~0.3 - 0.4 | 2nd |

| Dinitro-impurities | High | < 0.2 | 3rd (Slow) |

Procedure:

-

Pack: Slurry pack silica with 100% Hexane.

-

Load: Dissolve crude oil in minimum DCM or Toluene and load onto the column.

-

Elute: Start with 100% Hexane to flush the unreacted SM.

-

Gradient: Gradually increase polarity to 95:5, then 90:10 (Hexane:EtOAc). The product usually elutes between 5% and 10% EtOAc.

-

Detection: UV (254 nm). The nitro group quenches fluorescence strongly (appears as a dark spot).

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization. What is happening? A: This is a classic issue with mesitylene derivatives. The unreacted Starting Material (SM) acts as a solvent, depressing the melting point of your product.[1]

-

Fix: Use Protocol 2 (Steam Distillation) to strip the SM first. Once the SM is gone, the product will likely solidify.[1] Alternatively, use a "seeding" technique: dip a glass rod in the oil, let it dry/cool on the bench until crystals form on the tip, then re-introduce it to the solution.[1]

Q: I see a spot running just below my product on TLC. What is it? A: This is likely the di-nitro species (2-methoxy-4,6-dinitromesitylene). If you nitrated too vigorously (high temp or excess acid), the activated ring accepts a second nitro group.[1]

-

Fix: This is difficult to remove by recrystallization alone. You must use Protocol 3 (Column Chromatography) with a very shallow gradient (e.g., 1% EtOAc increments).[1]

Q: Can I use vacuum distillation to separate them? A: Caution is advised. While the SM boils at ~225°C (atm), nitro compounds can be thermally unstable.[1] Distilling a nitro-aromatic residue to dryness poses a risk of decomposition or explosion. Steam distillation (Protocol 2) is significantly safer as it operates at ~100°C.

References

-

Organic Syntheses, Coll.[1][6] Vol. 2, p. 449 (1943); Vol. 11, p. 24 (1931). Nitromesitylene.[1] (Describes the steam distillation technique for purifying nitro-mesitylene derivatives). [Link]

-